molecular formula C9H16N3O14P3 B129977 Cytidine-5'-triphosphate CAS No. 147258-10-4

Cytidine-5'-triphosphate

Cat. No.: B129977
CAS No.: 147258-10-4
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine-5’-Triphosphate is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA. It consists of a ribose sugar, three phosphate groups, and a cytosine base. This compound is essential for various biological processes, including the synthesis of nucleic acids and the regulation of metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytidine-5’-Triphosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of cytidine monophosphate using specific kinases. The reaction typically requires adenosine triphosphate as a phosphate donor and occurs under mild conditions .

Industrial Production Methods: Industrial production of Cytidine-5’-Triphosphate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of Cytidine-5’-Triphosphate from cytidine monophosphate .

Chemical Reactions Analysis

Types of Reactions: Cytidine-5’-Triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Phosphorylation: Higher-energy intermediates.

    Hydrolysis: Cytidine diphosphate and inorganic phosphate.

    Substitution: RNA molecules.

Scientific Research Applications

Cytidine-5’-Triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Cytidine-5’-Triphosphate exerts its effects by acting as a substrate for RNA polymerases during the synthesis of RNA. It is incorporated into the growing RNA chain, providing the necessary cytosine base for the formation of complementary RNA strands. Additionally, it serves as a coenzyme in various metabolic reactions, including the synthesis of glycerophospholipids and glycosylation of proteins .

Comparison with Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.

    Guanosine Triphosphate (GTP): Contains guanine instead of cytosine.

    Uridine Triphosphate (UTP): Contains uracil instead of cytosine.

Uniqueness: Cytidine-5’-Triphosphate is unique due to its specific role in the synthesis of RNA and its involvement in the regulation of metabolic pathways. Unlike other nucleoside triphosphates, it is specifically required for the activation and transfer of diacylglycerol and lipid head groups in the synthesis of glycerophospholipids .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
Source DrugBank
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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